ARN19874

NAPE-PLD inhibition selectivity profiling TGR5 agonism

ARN19874 (2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide) is a quinazoline sulfonamide derivative and the first reported selective small-molecule inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD; EC 3.1.4.54), a membrane-associated zinc lipase that catalyzes the conversion of N-acylphosphatidylethanolamines (NAPEs) into fatty acid ethanolamides (FAEs). The compound exhibits an IC50 of approximately 34 μM (33.7–34 μM) against NAPE-PLD enzymatic activity and functions as a reversible, uncompetitive (noncompetitive) inhibitor.

Molecular Formula C19H14N4O4S
Molecular Weight 394.4 g/mol
Cat. No. B605583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN19874
SynonymsARN19874;  ARN 19874;  ARN-19874
Molecular FormulaC19H14N4O4S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O
InChIInChI=1S/C19H14N4O4S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)28(26,27)23-14-3-1-12(2-4-14)13-7-9-20-10-8-13/h1-11,23H,(H2,21,22,24,25)
InChIKeyOPBGIIQHYNFABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ARN19874: The First Selective NAPE-PLD Inhibitor for Endocannabinoid Pathway Research


ARN19874 (2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide) is a quinazoline sulfonamide derivative and the first reported selective small-molecule inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD; EC 3.1.4.54), a membrane-associated zinc lipase that catalyzes the conversion of N-acylphosphatidylethanolamines (NAPEs) into fatty acid ethanolamides (FAEs) [1]. The compound exhibits an IC50 of approximately 34 μM (33.7–34 μM) against NAPE-PLD enzymatic activity and functions as a reversible, uncompetitive (noncompetitive) inhibitor [2]. ARN19874 is primarily deployed as a chemical probe to interrogate NAPE-PLD function in cellular and biochemical systems.

Why Generic NAPE-PLD Inhibitors or FAAH/NAAA Tool Compounds Cannot Substitute for ARN19874


NAPE-PLD remains a pharmacologically under-explored enzyme; prior to 2017, no selective small-molecule inhibitor existed for functional dissection of this pathway, compelling researchers to rely on genetic ablation models or non-selective bile acid ligands such as lithocholic acid [1]. ARN19874 addresses this gap as the only validated, commercially available NAPE-PLD inhibitor with a fully characterized selectivity profile that includes explicit negative data against carbonic anhydrase II, neutral endopeptidase, and angiotensin-converting enzyme (ACE) at concentrations up to 50 μM . Interchanging ARN19874 with FAAH inhibitors (e.g., URB597) or NAAA inhibitors (e.g., ARN077, ARN726) is scientifically invalid because these compounds target distinct enzymes—FAAH and NAAA hydrolyze FAEs downstream of NAPE-PLD biosynthesis, whereas ARN19874 acts at the biosynthetic step itself [2]. Substituting ARN19874 with the more potent NAPE-PLD inhibitor LEI-401 (IC50 = 0.86 μM in recombinant human enzyme assays, 27 nM in some reports) introduces a different pharmacological tool with distinct potency, selectivity, and kinetic properties that may not recapitulate ARN19874's specific biochemical signature .

ARN19874 Quantitative Differentiation Evidence: Potency, Selectivity, and Mechanism Data for Procurement Decisions


ARN19874 vs. Lithocholic Acid: Superior NAPE-PLD Selectivity Without Confounding TGR5 Agonism

Prior to ARN19874, the endogenous bile acid lithocholic acid (LCA) was the only known NAPE-PLD inhibitor, with an IC50 of 68 μM. However, LCA is also a highly potent agonist of the G protein-coupled receptor TGR5 (EC50 = 0.52 μM), which severely confounds its use as a selective NAPE-PLD probe. ARN19874 was developed explicitly to address this limitation, offering pure NAPE-PLD inhibition without TGR5 activity [1].

NAPE-PLD inhibition selectivity profiling TGR5 agonism

ARN19874 Target Class Selectivity: No Inhibition of FAAH, NAAA, or Endocannabinoid Hydrolases

ARN19874 is selective for NAPE-PLD and does not inhibit fatty acid amide hydrolase (FAAH) or N-acylethanolamine acid amidase (NAAA)—two enzymes that share overlapping substrate pools with NAPE-PLD in the endocannabinoid/FAE pathway. This negative selectivity is explicitly documented: ARN19874 shows no inhibition of carbonic anhydrase II, neutral endopeptidase, or angiotensin-converting enzyme (ACE) at concentrations up to 50 μM . By contrast, FAAH inhibitors such as URB597 (FAAH IC50 = 4.6 nM) [1] and NAAA inhibitors such as ARN077 (NAAA IC50 = 7 nM) and ARN726 (NAAA IC50 = 73 nM) [2] operate on entirely distinct enzymatic targets and cannot substitute for NAPE-PLD inhibition.

NAPE-PLD endocannabinoid system selectivity profiling

ARN19874 vs. LEI-401: Distinct Potency Profiles and Differential Substrate Effects in Cellular Systems

ARN19874 (IC50 = 33.7 μM) is a moderate-potency, first-generation NAPE-PLD inhibitor, whereas LEI-401 represents a later-generation inhibitor with substantially higher potency (IC50 = 0.86 μM in HEK293T cell membranes expressing recombinant human NAPE-PLD; reported as 27 nM in some contexts) . In HEK293 cellular assays, ARN19874 at 50 μM produces a distinct FAE modulation signature: it increases levels of certain NAPE substrates and decreases endogenous stearoyl ethanolamide, but does not affect oleoyl ethanolamide or palmitoyl ethanolamide levels . This substrate-selective effect profile is a characteristic of ARN19874 and may not be replicated by higher-potency inhibitors like LEI-401, which may produce broader FAE suppression.

NAPE-PLD inhibitor comparison LEI-401 cellular pharmacology

ARN19874 Mechanism of Inhibition: Reversible Uncompetitive Binding to the NAPE-PLD Zinc Center

ARN19874 functions as a reversible, uncompetitive (or noncompetitive, depending on assay configuration) inhibitor that binds to the zinc center of NAPE-PLD [1]. Uncompetitive inhibition is characterized by inhibitor binding exclusively to the enzyme-substrate complex, which has distinct kinetic consequences compared to competitive inhibitors: increasing substrate concentration does not overcome inhibition. This mechanistic feature differentiates ARN19874 from competitive inhibitors that may exist in the NAPE-PLD space, though no direct kinetic comparator is currently characterized.

uncompetitive inhibition zinc metalloenzyme NAPE-PLD mechanism

ARN19874 in MAPK Pathway Profiling: Comparative Cellular Activity Against FAAH Inhibitor URB597

In a study examining phytocannabinoid modulation of MAPK pathway proteins in HaCaT keratinocytes, ARN19874 (33.7 μM) and the FAAH inhibitor URB597 (1.0 μM) were used as comparator tools to assess the role of endocannabinoid system enzymes [1]. Both compounds were tested alongside other eCB system modulators (CPZ, JZL184, LEI-106) in the presence of LPS stimulation. ARN19874 at its functional IC50 concentration served as the NAPE-PLD inhibition control, while URB597 served as the FAAH inhibition control, enabling direct experimental dissociation of NAPE-PLD versus FAAH contributions to MAPK phosphorylation events including AKT, GSK3β, mTor, MEK1, and MKK6.

MAPK signaling HaCaT cells URB597 comparison

ARN19874 Chemical Identity and Vendor Purity Specifications for Reproducible Procurement

ARN19874 is fully characterized as 2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide, with molecular formula C19H14N4O4S and molecular weight 394.40 g/mol [1]. Commercial vendors supply ARN19874 with purity specifications of ≥98% (HPLC) and solubility of 1 mg/mL in DMSO . The compound is stable at room temperature for shipping and storage under recommended conditions (-20°C or below, protected from moisture) .

chemical characterization purity specification procurement quality control

ARN19874 Recommended Research Applications Based on Quantitative Differentiation Evidence


Selective NAPE-PLD Inhibition in Endocannabinoid Biosynthesis Studies

ARN19874 is the only validated small-molecule NAPE-PLD inhibitor suitable for dissecting the biosynthetic arm of the FAE/endocannabinoid pathway without confounding activity at FAAH or NAAA [1]. Use ARN19874 at 30–50 μM in cellular assays to assess the contribution of NAPE-PLD to anandamide and other FAE production, employing URB597 or PF-04457845 as FAAH controls and ARN726 as an NAAA control to fully map pathway contributions [2].

NAPE-PLD Functional Profiling in MAPK and Inflammatory Signaling

As validated in the HaCaT keratinocyte MAPK signaling study, ARN19874 (33.7 μM) serves as a NAPE-PLD-specific control in inflammatory signaling experiments [3]. This protocol can be adapted to other cell types to assess NAPE-PLD's role in LPS-induced or cytokine-induced signaling cascades, with URB597 as the parallel FAAH control.

Tool Compound for NAPE-PLD Crystal Structure and Binding Studies

ARN19874's quinazoline sulfonamide scaffold and reversible zinc-binding mechanism make it a reference ligand for NAPE-PLD structural biology [4]. Its moderate potency (IC50 = 34 μM) and defined binding mode (zinc center interaction) position it as a benchmark for structure-activity relationship (SAR) studies aimed at developing higher-potency NAPE-PLD inhibitors [4].

Benchmark Reference for Novel NAPE-PLD Inhibitor Discovery Programs

In screening campaigns for novel NAPE-PLD inhibitors, ARN19874 serves as the established reference compound for potency comparisons. Use ARN19874 (IC50 = 34 μM) as a positive control in enzymatic assays to validate assay performance and benchmark hit compounds. Its well-characterized selectivity profile (no inhibition of carbonic anhydrase II, neutral endopeptidase, ACE up to 50 μM) also provides a reference for counter-screening selectivity panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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